N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, chromene, and piperidine moieties contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(21-13-17-22-18(27-23-17)15-5-6-15)24-11-9-20(10-12-24)8-7-14-3-1-2-4-16(14)26-20/h1-4,7-8,15H,5-6,9-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCSDFFBRAYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CNC(=O)N3CCC4(CC3)C=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclocondensation of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent . The chromene and piperidine moieties are then introduced through subsequent reactions, often involving cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activity against bacteria, viruses, and other pathogens.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The chromene and piperidine moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as 3-aryl-5-propyl-1,2,4-oxadiazole.
Chromene Derivatives: Compounds containing the chromene moiety, which are known for their antioxidant and anti-inflammatory properties.
Piperidine Derivatives: Compounds with piperidine rings, often used in pharmaceuticals for their biological activity.
Uniqueness
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity contributes to its diverse reactivity and potential for multiple applications in different scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
